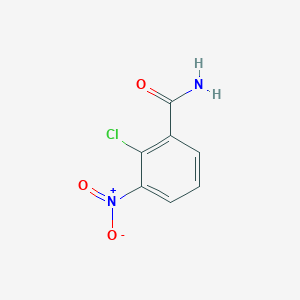

2-Chloro-3-nitrobenzamide

Beschreibung

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2-chloro-3-nitrobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClN2O3/c8-6-4(7(9)11)2-1-3-5(6)10(12)13/h1-3H,(H2,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKTHIYUTPYYKGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)[N+](=O)[O-])Cl)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80443390 | |

| Record name | 2-chloro-3-nitrobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80443390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117054-76-9 | |

| Record name | 2-chloro-3-nitrobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80443390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Chloro-3-nitrobenzamide: Synthesis, Properties, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2-Chloro-3-nitrobenzamide, a halogenated nitroaromatic compound. While not extensively documented in publicly available literature, its chemical structure suggests potential as a versatile intermediate in synthetic organic chemistry and drug discovery. This document consolidates available information on its synthesis, chemical and physical properties, predicted spectroscopic data, and potential biological significance based on structurally related compounds.

Chemical Identity and Physical Properties

This compound is a substituted aromatic amide with the molecular formula C₇H₅ClN₂O₃ and a molecular weight of 200.58 g/mol . Its chemical structure features a benzene ring substituted with a chloro group at position 2, a nitro group at position 3, and a carboxamide group at position 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 117054-76-9 | [1] |

| Molecular Formula | C₇H₅ClN₂O₃ | [1] |

| Molecular Weight | 200.58 g/mol | [1] |

| Appearance | Off-white to white solid (predicted) | [1] |

| Melting Point | 143 to 147 °C | [1] |

| Boiling Point (Predicted) | 302.0 ± 27.0 °C at 760 Torr | [1] |

| Density (Predicted) | 1.520 ± 0.06 g/cm³ | [1] |

| Solubility | Insoluble in water | [2] |

Chemical Structure:

Caption: Chemical structure of this compound.

Synthesis and Mechanism

Step 1: Formation of 2-Chloro-3-nitrobenzoyl chloride

The first step is the conversion of the carboxylic acid to the more reactive acyl chloride. This is typically achieved by refluxing 2-chloro-3-nitrobenzoic acid with a chlorinating agent, such as thionyl chloride (SOCl₂), often in an inert solvent like toluene.[3]

Mechanism: The lone pair of electrons on the oxygen of the carbonyl group attacks the sulfur atom of thionyl chloride, leading to the formation of a chlorosulfite intermediate. A chloride ion then acts as a nucleophile, attacking the carbonyl carbon and leading to the elimination of sulfur dioxide and a chloride ion, resulting in the formation of the acyl chloride.

Step 2: Amidation of 2-Chloro-3-nitrobenzoyl chloride

The crude 2-chloro-3-nitrobenzoyl chloride is then reacted with concentrated ammonium hydroxide.[3] The ammonia acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. This is followed by the elimination of a chloride ion to yield the final product, this compound. This reaction is typically exothermic.[3]

Sources

An In-Depth Technical Guide to 2-Chloro-3-nitrobenzamide (CAS: 117054-76-9)

For Researchers, Scientists, and Drug Development Professionals

Abstract: 2-Chloro-3-nitrobenzamide is a substituted aromatic compound with significant potential as a versatile intermediate in medicinal chemistry and organic synthesis. Its structure, featuring a nitro group and a chlorine atom on the benzamide scaffold, offers multiple reactive sites for the development of diverse compound libraries. While direct biological data for this specific molecule is limited in public literature, the known pharmacological importance of the nitrobenzamide core suggests its value as a building block for novel therapeutic agents. This guide provides a comprehensive overview of its physicochemical properties, a plausible and detailed synthetic pathway, robust purification protocols, and a framework for its analytical characterization. Furthermore, it explores the potential applications based on the biological activities of structurally related compounds and outlines critical safety and handling procedures.

Physicochemical Properties

This compound is an off-white to white solid at room temperature. A summary of its key physicochemical properties is presented below.

| Property | Value | Reference |

| CAS Number | 117054-76-9 | |

| Molecular Formula | C₇H₅ClN₂O₃ | |

| Molecular Weight | 200.58 g/mol | |

| Physical State | Solid | |

| Appearance | Off-white to white solid | |

| Melting Point | 143 to 147 °C | |

| Boiling Point (Predicted) | 302.0 ± 27.0 °C at 760 Torr | |

| Density (Predicted) | 1.520 ± 0.06 g/cm³ (at 20°C) |

Synthesis and Purification

The most chemically sound and direct approach for the synthesis of this compound is the amidation of its corresponding carboxylic acid, 2-chloro-3-nitrobenzoic acid. This transformation is typically achieved by first converting the carboxylic acid into a more reactive acyl chloride intermediate, followed by reaction with an ammonia source.

Proposed Synthetic Pathway

The two-step synthesis involves the conversion of 2-chloro-3-nitrobenzoic acid to 2-chloro-3-nitrobenzoyl chloride using a chlorinating agent like thionyl chloride (SOCl₂), followed by amidation with concentrated ammonium hydroxide.[1][2][3] The use of thionyl chloride is advantageous as its byproducts (SO₂ and HCl) are gaseous, simplifying the work-up procedure.

Caption: Proposed workflow for the synthesis and purification of this compound.

Detailed Experimental Protocol: Synthesis

Materials:

-

2-Chloro-3-nitrobenzoic acid (1.0 eq)

-

Thionyl chloride (SOCl₂) (2.0 eq)

-

Toluene (anhydrous)

-

Concentrated ammonium hydroxide (NH₄OH)

-

Dichloromethane (DCM)

-

Standard laboratory glassware, reflux condenser, magnetic stirrer, heating mantle, ice bath, and rotary evaporator.

Procedure:

Part A: Formation of 2-Chloro-3-nitrobenzoyl Chloride

-

Reaction Setup: In a fume hood, add 2-chloro-3-nitrobenzoic acid (1.0 eq) to a round-bottom flask equipped with a magnetic stir bar. Add anhydrous toluene.

-

Addition of Thionyl Chloride: Carefully add thionyl chloride (2.0 eq) to the suspension. Fit the flask with a reflux condenser protected by a drying tube.

-

Reflux: Heat the mixture to reflux (approx. 80-90°C) for 2-3 hours. The reaction is complete when the evolution of gaseous byproducts (HCl and SO₂) ceases.

-

Solvent Removal: Allow the mixture to cool to room temperature. Remove the toluene and excess thionyl chloride under reduced pressure using a rotary evaporator. The resulting crude 2-chloro-3-nitrobenzoyl chloride can be used directly in the next step.

Part B: Amidation

-

Cooling: Cool the flask containing the crude acyl chloride in an ice bath.

-

Ammonia Addition: Slowly and carefully add concentrated ammonium hydroxide to the flask with vigorous stirring. Caution: This reaction is highly exothermic. Maintain the temperature below 10°C and perform this step in a well-ventilated fume hood.

-

Reaction: Continue stirring the mixture in the ice bath for 30-60 minutes. A precipitate of this compound will form.

-

Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with two portions of cold deionized water to remove ammonium salts.

-

Drying: Dry the crude product in a desiccator or a vacuum oven at 50-60°C.

Purification Protocols

The choice of purification method depends on the impurity profile of the crude product.

Method 1: Recrystallization

-

Solvent Selection: Test the solubility of the crude product in various solvents. Ethanol or an ethanol/water mixture is often a suitable choice for nitrobenzamides.[3]

-

Dissolution: In an Erlenmeyer flask, dissolve the crude solid in a minimum amount of the hot recrystallization solvent.

-

Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution.

-

Crystallization: Allow the clear filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

-

Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Method 2: Silica Gel Column Chromatography

-

Stationary Phase: Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., hexane). Pack a glass column with the slurry.

-

Mobile Phase: A mixture of hexane and ethyl acetate is a good starting point. The optimal ratio should be determined by prior TLC analysis.

-

Sample Loading: Dissolve the crude product in a minimal amount of solvent (e.g., DCM) and adsorb it onto a small amount of silica gel. Carefully load the dried powder onto the top of the column.

-

Elution: Begin eluting the column with the mobile phase, collecting fractions. The polarity of the eluent can be gradually increased (gradient elution) to facilitate the separation of compounds.

-

Analysis & Isolation: Analyze the collected fractions by TLC. Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.

Analytical Characterization

A combination of spectroscopic and chromatographic methods is essential to confirm the structure and assess the purity of the synthesized this compound.

Caption: Workflow for the analytical characterization of this compound.

-

Thin-Layer Chromatography (TLC): A rapid method to monitor reaction progress and assess the purity of column fractions. A mobile phase of hexane:ethyl acetate (e.g., 2:1 v/v) on silica plates, visualized under UV light (254 nm), is a good starting point.

-

High-Performance Liquid Chromatography (HPLC): Provides quantitative purity data. A reverse-phase C18 column with a gradient of water and acetonitrile is typically effective for this class of compounds.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Will provide the most definitive structural information. The aromatic region should show three distinct proton signals with splitting patterns characteristic of a 1,2,3-trisubstituted benzene ring. The two amide protons (-CONH₂) will typically appear as a broad singlet.

-

¹³C NMR: Will confirm the presence of seven distinct carbon signals, including the carbonyl carbon of the amide and the carbons attached to the chloro and nitro groups.

-

-

Mass Spectrometry (MS): Will confirm the molecular weight of the compound (200.58 g/mol ). The isotopic pattern of the molecular ion peak will clearly show the presence of one chlorine atom (M+ and M+2 peaks in an approximate 3:1 ratio).

-

Infrared (IR) Spectroscopy: Will confirm the presence of key functional groups. Expected characteristic peaks include N-H stretching for the amide (around 3400-3200 cm⁻¹), C=O stretching of the amide (around 1660 cm⁻¹), and asymmetric/symmetric stretching for the nitro group (around 1530 and 1350 cm⁻¹).[4][5]

Potential Applications & Future Directions

While specific biological studies on this compound are not prominent in the literature, the benzamide scaffold itself is a well-established "privileged structure" in medicinal chemistry.[6] Furthermore, the nitro group is a key pharmacophore in many therapeutic agents.

-

Antimicrobial and Antitubercular Agents: Dinitrobenzamide derivatives have been identified as potent inhibitors of the DprE1 enzyme, which is crucial for the cell wall synthesis of Mycobacterium tuberculosis.[7][8] The 3-nitrobenzamide scaffold is a core component of these promising drug candidates, suggesting that this compound could serve as a valuable starting material for developing new antitubercular agents.

-

Anti-inflammatory and Anticancer Activity: Various substituted nitrobenzamide derivatives have demonstrated significant anti-inflammatory activity by inhibiting nitric oxide (NO) production and suppressing the expression of pro-inflammatory cytokines like COX-2, IL-1β, and TNF-α.[6] Other studies have shown potent anti-tumor activity of 4-substituted-3-nitrobenzamide derivatives against several human cancer cell lines.[9][10]

-

Synthetic Building Block: The presence of the chloro and nitro groups allows for diverse synthetic manipulations. The nitro group can be reduced to an amine, which can then be further functionalized. The chlorine atom can be displaced via nucleophilic aromatic substitution reactions. This makes this compound an excellent starting point for generating libraries of novel compounds for high-throughput screening.

Future research should focus on the synthesis and biological evaluation of derivatives of this compound to explore its potential in these therapeutic areas.

Safety and Handling

All chemical products should be treated as potentially hazardous.[11] While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from closely related chlorinated and nitrated aromatic compounds, such as 2-chloro-3-nitrobenzoic acid and other nitrobenzamides, should be used to guide handling procedures.[12][13][14]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (nitrile may not be sufficient for all chlorinated solvents, check manufacturer guidance), safety goggles or a face shield, and a lab coat.[11]

-

Engineering Controls: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust. Ensure that eyewash stations and safety showers are readily accessible.

-

Handling Precautions: Avoid contact with skin, eyes, and clothing. Avoid dust formation and inhalation. Wash hands thoroughly after handling.

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents and strong bases.[15]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

Disclaimer: This guide is intended for informational purposes for a professional audience. All laboratory work should be conducted by trained individuals with appropriate safety measures in place.

References

- askIITians. (2025, March 4).

- Google Patents. (n.d.). RU2019541C1 - Process for preparing benzamide.

- BenchChem. (n.d.). Application Notes and Protocols for the Synthesis of Substituted Benzamides.

- Google Patents. (n.d.).

- YouTube. (2021, January 31). Synthesis of Benzamide.

- BenchChem. (n.d.). Confirming the structure of synthesized 2-Nitrobenzamide using analytical techniques.

- ResearchGate. (2025, September 2).

- ResearchGate. (n.d.).

- MDPI. (n.d.). Development of New Drugs to Treat Tuberculosis Based on the Dinitrobenzamide Scaffold.

- International Journal of Pharmacy and Biological Sciences. (n.d.).

- MDPI. (2024, April 27). Development of New Drugs to Treat Tuberculosis Based on the Dinitrobenzamide Scaffold.

- PubChem. (n.d.). 2-Chloro-5-nitrobenzamide.

- PubMed. (n.d.).

- Sigma-Aldrich. (n.d.). 2-Chloro-3-nitrobenzoic acid 99 3970-35-2.

- ResearchGate. (2025, August 9).

- precisionFDA. (n.d.). 2-CHLORO-3-NITROBENZOIC ACID.

- PubChem. (n.d.). 4-Chloro-3-nitrobenzamide.

- Echemi. (2023, October 31). 2-Chloro-3-nitrobenzoic acid.

- Sigma-Aldrich. (n.d.). 2-Nitrobenzamide 98 610-15-1.

- PubChem. (n.d.). 4-Nitrobenzamide.

- Eurochlor. (n.d.).

- Ecolink, Inc. (2023, December 25). Chlorinated Solvents Health Effects: Understanding Risks and Precautions.

- Eurochlor. (n.d.).

- IPI Global. (n.d.).

- Eurochlor. (2016, May 23).

Sources

- 1. How is benzamide obtained from benzoic acid? - askIITians [askiitians.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. ijpbs.com [ijpbs.com]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Development of New Drugs to Treat Tuberculosis Based on the Dinitrobenzamide Scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. [Design, synthesis and biological evaluation of novel 4-substituted-3-nitrobenzamide derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. ecolink.com [ecolink.com]

- 12. 2-Chloro-5-nitrobenzamide | C7H5ClN2O3 | CID 286562 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. 4-Chloro-3-nitrobenzamide | C7H5ClN2O3 | CID 27942 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. echemi.com [echemi.com]

- 15. chlorinated-solvents.eu [chlorinated-solvents.eu]

A Technical Guide to the Spectroscopic Characterization of 2-Chloro-3-nitrobenzamide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the expected spectroscopic data for 2-Chloro-3-nitrobenzamide, a key intermediate in various synthetic pathways. As a compound of interest in medicinal chemistry and materials science, a thorough understanding of its structural confirmation via modern analytical techniques is paramount. This document, authored from the perspective of a Senior Application Scientist, offers not just the data, but the rationale behind the expected spectral features, empowering researchers to confidently identify and characterize this molecule.

Molecular Structure and Key Features

This compound possesses a unique substitution pattern on the benzene ring that gives rise to a distinct spectroscopic fingerprint. The electron-withdrawing nature of the nitro and chloro groups, combined with the amide functionality, significantly influences the electronic environment of the aromatic protons and carbons, as well as the vibrational modes and mass spectrometric fragmentation.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR will provide unambiguous evidence for its constitution.

Proposed Experimental Protocol: NMR

A sample of this compound (10-20 mg) would be dissolved in an appropriate deuterated solvent, such as deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆), in a 5 mm NMR tube. Spectra would be acquired on a 400 MHz or higher field spectrometer. Chemical shifts would be referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Caption: General experimental workflow for NMR analysis.

Predicted ¹H NMR Spectrum

The aromatic region of the ¹H NMR spectrum is expected to show three distinct signals corresponding to the three protons on the benzene ring. The amide protons will likely appear as a broad singlet, the chemical shift of which can be highly dependent on concentration and solvent.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) in DMSO-d₆ | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-6 | 8.2 - 8.4 | Doublet of Doublets | ~8.0, ~1.5 |

| H-5 | 7.9 - 8.1 | Triplet | ~8.0 |

| H-4 | 7.7 - 7.9 | Doublet of Doublets | ~8.0, ~1.5 |

| -CONH₂ | 7.5 - 8.0 (broad) | Singlet | - |

Expert Interpretation:

-

The downfield chemical shifts of the aromatic protons are a direct consequence of the deshielding effects of the electron-withdrawing nitro and chloro groups.

-

H-6 is expected to be the most deshielded proton due to its proximity to both the nitro group and the amide carbonyl. It will appear as a doublet of doublets due to coupling with H-5 (ortho, J ≈ 8.0 Hz) and H-4 (meta, J ≈ 1.5 Hz).

-

H-5 will appear as a triplet due to coupling with its two ortho neighbors, H-4 and H-6 (J ≈ 8.0 Hz).

-

H-4 will be the most upfield of the aromatic protons and will appear as a doublet of doublets, coupling with H-5 (ortho, J ≈ 8.0 Hz) and H-6 (meta, J ≈ 1.5 Hz).

-

The amide protons often exchange with trace amounts of water in the solvent, leading to a broad signal. Their chemical shift can also be temperature-dependent.

This predicted pattern is consistent with spectroscopic data available for similar substituted benzamides and nitroaromatic compounds.[1][2]

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will show seven distinct signals: six for the aromatic carbons and one for the amide carbonyl carbon.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) in DMSO-d₆ |

| C=O (Amide) | 165 - 168 |

| C-3 (C-NO₂) | 148 - 151 |

| C-1 (C-CONH₂) | 135 - 138 |

| C-2 (C-Cl) | 132 - 135 |

| C-5 | 130 - 133 |

| C-6 | 128 - 131 |

| C-4 | 124 - 127 |

Expert Interpretation:

-

The amide carbonyl carbon is expected to be the most downfield signal, which is characteristic for this functional group.[3]

-

The carbons directly attached to the electron-withdrawing substituents (C-2 and C-3 ) will be significantly deshielded. The carbon bearing the nitro group (C-3 ) is predicted to be the most downfield of the aromatic carbons.

-

The quaternary carbon attached to the amide group (C-1 ) will also be deshielded.

-

The remaining aromatic carbons (C-4, C-5, C-6 ) will appear in the typical aromatic region, with their precise chemical shifts influenced by the combined electronic effects of the substituents. These predictions are based on established substituent effects in benzene rings.[4]

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will be characterized by strong absorptions corresponding to the amide and nitro groups.

Proposed Experimental Protocol: IR

The IR spectrum can be obtained using either a potassium bromide (KBr) pellet method or Attenuated Total Reflectance (ATR) spectroscopy. For the KBr method, a small amount of the sample is ground with dry KBr and pressed into a thin pellet. For ATR, a small amount of the solid sample is placed directly on the ATR crystal. The spectrum is typically recorded over a range of 4000-400 cm⁻¹.

Predicted IR Absorption Bands

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| N-H (Amide) | Symmetric & Asymmetric Stretch | 3400 - 3200 (two bands) |

| C-H (Aromatic) | Stretch | 3100 - 3000 |

| C=O (Amide I) | Stretch | 1680 - 1650 |

| N-H (Amide II) | Bend | 1650 - 1620 |

| C=C (Aromatic) | Stretch | 1600 - 1450 |

| NO₂ | Asymmetric Stretch | 1550 - 1520 |

| NO₂ | Symmetric Stretch | 1360 - 1330 |

| C-N | Stretch | 1300 - 1200 |

| C-Cl | Stretch | 800 - 600 |

Expert Interpretation:

-

The two distinct bands in the N-H stretching region are characteristic of a primary amide.[5]

-

The strong absorption for the amide C=O stretch (Amide I band) is one of the most prominent features in the spectrum. Its position is influenced by conjugation with the aromatic ring.

-

The N-H bend (Amide II band) is also a characteristic feature of amides.

-

The two strong absorptions for the nitro group (asymmetric and symmetric stretches) are definitive for this functional group.[6]

-

The presence of aromatic C=C stretching bands confirms the benzene ring.

-

The C-Cl stretching vibration will appear in the fingerprint region and provides evidence for the chloro substituent.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure.

Proposed Experimental Protocol: MS

The mass spectrum would be obtained using an electron ionization (EI) source coupled with a quadrupole or time-of-flight (TOF) mass analyzer. The sample would be introduced via a direct insertion probe or, if sufficiently volatile and thermally stable, through a gas chromatograph (GC).

Predicted Mass Spectrum Data

| m/z | Predicted Identity | Notes |

| 200/202 | [M]⁺ | Molecular ion peak, showing the characteristic 3:1 isotopic pattern for one chlorine atom. |

| 184/186 | [M-O]⁺ | Loss of an oxygen atom from the nitro group. |

| 183/185 | [M-OH]⁺ | Loss of a hydroxyl radical, likely from a rearranged molecular ion. |

| 154/156 | [M-NO₂]⁺ | Loss of the nitro group. |

| 140/142 | [M-CONH₂]⁺ | Loss of the amide group. |

| 111 | [C₆H₄Cl]⁺ | Chlorophenyl cation. |

Expert Interpretation:

-

The molecular ion peak at m/z 200 and 202 in an approximate 3:1 ratio is a definitive indicator of a compound containing one chlorine atom. The nominal molecular weight of this compound is approximately 200.58 g/mol .[7]

-

Aromatic compounds often show a stable molecular ion.[8]

-

Fragmentation is expected to occur via the loss of the substituents. The loss of the nitro group (a loss of 46 Da) to give a fragment at m/z 154/156 is a common pathway for nitroaromatic compounds.

-

The loss of the amide group as a radical (a loss of 44 Da) to give a fragment at m/z 156/158, or the loss of the carbamoyl radical (a loss of 43 Da) to give m/z 157/159 are also plausible fragmentation pathways for benzamides.[8]

-

Further fragmentation of the resulting chlorobenzoyl cation or chlorophenyl cation would lead to the smaller fragments observed in the spectrum.

Caption: Predicted major fragmentation pathway for this compound.

Conclusion

The comprehensive spectroscopic analysis outlined in this guide provides a robust and reliable framework for the structural confirmation of this compound. The predicted ¹H NMR, ¹³C NMR, IR, and MS data are based on well-established principles and data from analogous compounds. Researchers and drug development professionals can use this guide as a benchmark for their own experimental findings, ensuring the accurate identification and quality control of this important chemical intermediate. The convergence of these spectroscopic techniques offers a self-validating system for the unambiguous characterization of this compound.

References

- Mizrahi, V., Koch, K. R., & Modro, T. A. (n.d.). N-Substituted benzamides: n.m.r. spectroscopic study on substituted effects. Sabinet African Journals.

- PubChem. (n.d.). 2-chloro-N-(3-nitrophenyl)benzamide.

- PubChem. (n.d.). 2-Chloro-5-nitrobenzamide.

- Richter, A., Goddard, R., Schlegel, T., Imming, P., & Seidel, R. W. (2021). 2-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid and -benzamide: structural characterization of two precursors for antitubercular benzothiazinones. Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 2), 163–169.

- PubChem. (n.d.). 2-Chloro-3-nitrobenzoic acid.

- Richter, A., Goddard, R., Schlegel, T., Imming, P., & Seidel, R. W. (2021). 2-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid and -benzamide: structural characterization of two precursors for antitubercular benzothiazinones. IUCrData, 6(2), x210034.

- Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns.

- SpectraBase. (n.d.). 1H NMR of 2-chloro-N-[3-(4-{3-[(2-chloro-5-nitrobenzoyl)amino]propyl}-1-piperazinyl)propyl]-5-nitrobenzamide.

- The Royal Society of Chemistry. (n.d.). Supplementary Information.

- Eckhardt, A.-K. G., Richter, A., Imming, P., & Seidel, R. W. (2020). 2-Chloro-3-nitro-5-(trifluoromethyl)phenylmethanone: structural characterization of a side product in benzothiazinone synthesis. Acta Crystallographica Section E: Crystallographic Communications, 76(Pt 5), 764–769.

- Diedrich, J. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra.

- Organic Chemistry Data. (2021, October 20). NMR Spectroscopy :: 13C NMR Chemical Shifts.

- eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS.

- PubMed. (n.d.). Synthesis, antimicrobial, and QSAR studies of substituted benzamides.

- precisionFDA. (n.d.). 2-CHLORO-3-NITROBENZOIC ACID.

- SIELC Technologies. (2018, May 16). N-(2-Chloro-3-pyridyl)-o-nitrobenzamide.

- PubMed. (n.d.). The substituted benzamides and their clinical potential on dysthymia and on the negative symptoms of schizophrenia.

- Chemistry LibreTexts. (2020, May 30). 11.8: Fragmentation Patterns in Mass Spectrometry.

- Science Ready. (2023, October 24). Mass Spectrometry: Interpreting Fragmentation Patterns // HSC Chemistry [Video]. YouTube.

- MDPI. (n.d.). Structural and Spectroscopic Study of Benzoperimidines Derived from 1-Aminoanthraquinone and Their Application to Bioimaging.

- ResearchGate. (n.d.). Magnetic, thermal and spectral behaviour of 3-chloro-2-nitrobenzoates of Co(II), Ni(II), and Cu(II).

- ACS Publications. (n.d.). Organic Letters Ahead of Print.

- Chegg. (2021, May 12). Solved 3-Nitrobenzamide INFRARED SPECTRUM - 3551 cm 3435 cm.

Sources

- 1. journals.co.za [journals.co.za]

- 2. 2-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid and -benzamide: structural characterization of two precursors for antitubercular benzothiazinones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. organicchemistrydata.org [organicchemistrydata.org]

- 4. 2-Chloro-3-nitrobenzoic acid(3970-35-2) 13C NMR [m.chemicalbook.com]

- 5. chegg.com [chegg.com]

- 6. 2-Chloro-3-nitrobenzoic acid | C7H4ClNO4 | CID 19870 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 2-Chloro-5-nitrobenzamide | C7H5ClN2O3 | CID 286562 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. chem.libretexts.org [chem.libretexts.org]

An In-Depth Technical Guide to the Solubility Profile of 2-Chloro-3-nitrobenzamide in Organic Solvents

This guide provides a comprehensive technical overview of the solubility characteristics of 2-Chloro-3-nitrobenzamide, a compound of interest in pharmaceutical and chemical research. A thorough understanding of its solubility in various organic solvents is fundamental for optimizing reaction conditions, developing robust purification strategies, and formulating effective drug delivery systems. This document synthesizes theoretical principles, outlines detailed experimental protocols for solubility determination, and discusses the thermodynamic factors that govern the dissolution process.

Physicochemical Characteristics of this compound

The solubility of a compound is intrinsically linked to its molecular structure and physical properties. This compound is a benzamide derivative characterized by the presence of a chloro and a nitro group on the benzene ring. These functional groups significantly influence its polarity, hydrogen bonding capacity, and ultimately, its interaction with different solvents.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₇H₅ClN₂O₃ | [1] |

| Molecular Weight | 200.58 g/mol | [1] |

| Melting Point | 143 to 147 °C | [1] |

| Appearance | Off-white to white solid | [1] |

The presence of the amide (-CONH₂) group allows for both hydrogen bond donation and acceptance. The nitro group (-NO₂) is a strong electron-withdrawing group, increasing the molecule's polarity. The chlorine atom also contributes to the overall polarity. This combination of functional groups suggests a complex solubility profile that will be explored in the following sections.

Theoretical Framework: Predicting Solubility

The principle of "like dissolves like" serves as a fundamental guideline for predicting solubility.[2][3][4] This principle states that a solute will dissolve best in a solvent that has a similar polarity. The solubility of this compound is therefore dependent on the interplay between its own structural features and the properties of the organic solvent.

The structural features of an organic molecule dictate its properties, including solubility. The polarity of this compound, arising from its polar functional groups, is a key determinant of its solubility in various organic solvents. For instance, the amide group in 3-nitrobenzamide, a similar compound, enhances its solubility in polar solvents.[4]

Based on these principles and qualitative data for structurally related compounds like 2-nitrobenzamide and 3-nitrobenzamide[4][5], a predicted solubility profile for this compound can be proposed.

Table 2: Predicted Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF) | High | These solvents are highly polar and can effectively solvate the polar amide and nitro groups of the molecule. |

| Polar Protic | Methanol, Ethanol | Moderate to High | These solvents can act as both hydrogen bond donors and acceptors, interacting favorably with the amide group. |

| Ketones | Acetone | Moderate | Acetone is a polar aprotic solvent that can engage in dipole-dipole interactions. |

| Esters | Ethyl Acetate | Low to Moderate | Ethyl acetate has moderate polarity and can act as a hydrogen bond acceptor. |

| Halogenated | Dichloromethane, Chloroform | Low | These solvents are less polar and have limited ability to form strong interactions with the solute. |

| Non-polar | Hexane, Toluene | Very Low | The significant difference in polarity between the solute and these solvents will hinder dissolution. |

Experimental Determination of Solubility

Accurate determination of solubility requires robust experimental methods. The following sections provide detailed protocols for two common and reliable techniques: the gravimetric method and UV-Vis spectroscopy.

Gravimetric Method

The gravimetric method is a straightforward and widely used technique for determining the solubility of a solid in a liquid.[6][7][8][9][10] It involves preparing a saturated solution, separating the undissolved solid, and then evaporating the solvent from a known volume of the saturated solution to determine the mass of the dissolved solute.

Caption: Workflow for the gravimetric determination of solubility.

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a series of vials containing a known volume (e.g., 5 mL) of the desired organic solvents. The presence of undissolved solid is essential to ensure saturation.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a constant temperature water bath or shaker and agitate for a sufficient period (typically 24-48 hours) to reach equilibrium.

-

-

Sample Collection:

-

After equilibration, allow the vials to stand undisturbed at the same temperature until the excess solid has settled.

-

Carefully withdraw a sample of the clear supernatant using a syringe fitted with a solvent-compatible filter (e.g., 0.45 µm PTFE).

-

-

Solvent Evaporation and Measurement:

-

Dispense a precise volume (e.g., 2 mL) of the filtered saturated solution into a pre-weighed, clean, and dry evaporating dish or vial.

-

Evaporate the solvent in a fume hood, on a hot plate at a low temperature, or in a vacuum oven until the solute is completely dry.

-

Continue drying the residue in an oven at a temperature below the compound's melting point until a constant weight is achieved.[7]

-

Cool the container in a desiccator and weigh it accurately.

-

-

Calculation:

-

The solubility (S) can be calculated using the following formula:

-

S (mg/mL) = (Weight of dish with residue - Weight of empty dish) / Volume of filtrate

-

-

UV-Vis Spectroscopic Method

For compounds with a chromophore, UV-Vis spectroscopy offers a sensitive and high-throughput method for solubility determination.[11][12][13][14] This technique relies on measuring the absorbance of the dissolved compound in a saturated solution and relating it to the concentration via a calibration curve.

Caption: Workflow for solubility determination by UV-Vis spectroscopy.

-

Preparation of Calibration Curve:

-

Prepare a stock solution of this compound of a known concentration in the solvent of interest.

-

Perform serial dilutions of the stock solution to create a series of standard solutions with at least five different concentrations.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) using a UV-Vis spectrophotometer.

-

Plot a graph of absorbance versus concentration and determine the equation of the line of best fit (Beer-Lambert Law).

-

-

Preparation and Analysis of Saturated Solution:

-

Prepare a saturated solution as described in the gravimetric method (Section 3.1, step 1).

-

Filter the saturated solution.

-

Dilute a known volume of the filtered saturated solution with the same solvent to ensure the absorbance falls within the linear range of the calibration curve.

-

Measure the absorbance of the diluted sample at λmax.

-

-

Calculation:

-

Use the equation from the calibration curve to determine the concentration of the diluted sample.

-

Calculate the solubility (S) in the original saturated solution by multiplying the concentration of the diluted sample by the dilution factor.

-

Key Factors Influencing Solubility

Effect of Temperature

The solubility of most solid compounds in organic solvents increases with temperature.[15][16][17] This relationship is governed by the thermodynamics of the dissolution process. For an endothermic dissolution process (where heat is absorbed), an increase in temperature will shift the equilibrium towards greater solubility, as predicted by Le Chatelier's principle. The temperature dependence of solubility can be described by the van't Hoff equation. Experimental studies on similar compounds, such as benzamide and its derivatives, consistently show a positive correlation between temperature and solubility in various organic solvents.[15][16][17]

Polymorphism

Polymorphism refers to the ability of a solid material to exist in more than one crystal structure.[18] Different polymorphs of the same compound can exhibit different physicochemical properties, including melting point, stability, and solubility. The most stable polymorph at a given temperature will generally have the lowest solubility. When determining the solubility of this compound, it is crucial to characterize the solid form to ensure consistency and reproducibility of the results. While specific polymorphic studies on this compound are not widely published, the crystal structures of related compounds have been investigated, highlighting the importance of solid-state characterization.[19][20][21]

Thermodynamic Modeling of Solubility

To correlate and predict solubility data across different temperatures and in various solvents, several thermodynamic models can be employed.[22][23] Models such as the modified Apelblat equation, the Wilson model, and the NRTL (Non-Random Two-Liquid) model are commonly used to fit experimental solubility data.[15][16] These models use parameters derived from experimental data to describe the solid-liquid equilibrium, providing a powerful tool for process design and optimization in pharmaceutical and chemical engineering.[22][23]

Conclusion

This technical guide has provided a comprehensive overview of the solubility profile of this compound in organic solvents. By combining theoretical principles with detailed experimental protocols, researchers can effectively predict, measure, and understand the solubility of this compound. A thorough grasp of its solubility behavior is essential for its successful application in synthesis, purification, and formulation development. The methodologies and concepts presented herein offer a robust framework for scientists and professionals working with this and other related chemical entities.

References

- PubMed. (n.d.). Thermodynamic modeling of activity coefficient and prediction of solubility.

- Determination of Solubility by Gravimetric Method. (n.d.).

- American Chemical Society. (n.d.). Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles. Journal of the American Chemical Society.

- National Journal of Pharmaceutical Sciences. (n.d.). Determination of solubility by gravimetric method: A brief review.

- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.).

- American Chemical Society. (n.d.). Predicting solubility curves via a thermodynamic cycle and machine learning.

- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).

- Hoffman Fine Chemicals. (n.d.). CAS 117054-76-9 | this compound | MFCD00482025.

- Spiral. (n.d.). Solubility determination and modelling of benzamide in organic solvents at temperatures from 283.15 K and 323.15 K, and ternary phase diagrams of benzamide-benzoic acid cocrystals in ethanol at 298.15 K.

- Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? YouTube.

- Sigma-Aldrich. (n.d.). MultiScreen Solubility Filter Plate.

- ResearchGate. (2025, August 10). Solubility determination and modelling of benzamide in organic solvents at temperatures from 283.15 K and 323.15 K, and ternary phase diagrams of benzamide-benzoic acid cocrystals in ethanol at 298.15 K.

- Determination of solubility by gravimetric method: A brief review. (n.d.).

- Solubility of Organic Compounds. (2023, August 31).

- ChemRxiv. (n.d.). Accurately predicting solubility curves via a thermodynamic cycle, machine learning, and solvent ensembles.

- ResearchGate. (n.d.). Solubility prediction via a thermodynamic cycle. The free energy change....

- BenchChem. (n.d.). N-(2-chloroacetyl)-3-nitrobenzamide chemical properties and structure.

- Chemistry LibreTexts. (2024, November 19). 1.27: Experiment_727_Organic Compound Functional Groups__1_2_0.

- Ovid. (n.d.). Rapid, small-scale determination of organic solvent solubility using a thermogravimetric analyzer.

- ACS Publications. (n.d.). Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. Analytical Chemistry.

- ACS Publications. (2023, March 29). Solubility Modeling and Preferential Solvation of Benzamide in Some Pure and Binary Solvent Mixtures at Different Temperatures. Journal of Chemical & Engineering Data.

- Scribd. (n.d.). Determination of Solubility of Drug at Room Temperature by Gravimetric Method.

- PubChem. (n.d.). 2-Chloro-5-nitrobenzamide.

- Absorption Spectroscopic Determination of Solubility of Alloxazine in Aqueous Solutions. (n.d.).

- Echemi. (2023, October 31). 2-Chloro-3-nitrobenzoic acid.

- BenchChem. (n.d.). An In-depth Technical Guide on the Crystal Structure and Molecular Modeling of N-(2-chloroacetyl)-3-nitrobenzamide Analogs.

- Scirp.org. (2015, June 8). Absorption Spectroscopic Determination of Solubility of Alloxazine in Aqueous Solutions.

- National Institutes of Health. (n.d.). Perspectives in solubility measurement and interpretation. PMC.

- Sigma-Aldrich. (n.d.). 2-Chloro-3-nitrobenzoic acid 99 3970-35-2.

- Solubility of Things. (n.d.). 3-Nitrobenzamide.

- PubMed Central. (n.d.). Crystal structure of 3-chloro-N-(2-nitrophenyl)benzamide.

- SAFETY DATA SHEET. (2025, September 6).

- PubMed. (n.d.). Crystal structure of 3-chloro-N-(2-nitro-phen-yl)benzamide.

- PubChem. (n.d.). 2-Chloro-3-nitrobenzoic acid.

- PubChem. (n.d.). 2-chloro-N-(3-nitrophenyl)benzamide.

- BenchChem. (n.d.). A Comprehensive Technical Guide to the Solubility of 2-Nitrobenzamide in Organic Solvents.

- ResearchGate. (n.d.). The Study of the Polymorphic System of 2-chloro-4-nitrobenzoic Acid.

- Request PDF. (2025, August 7). The effect of temperature on the solubility of benzoic acid derivatives in water.

- MDPI. (n.d.). Dual-Band Electrochromic Poly(Amide-Imide)s with Redox-Stable N,N,N',N'-Tetraphenyl-1,4-Phenylenediamine Segments.

Sources

- 1. hoffmanchemicals.com [hoffmanchemicals.com]

- 2. chem.ws [chem.ws]

- 3. youtube.com [youtube.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. uomus.edu.iq [uomus.edu.iq]

- 7. pharmajournal.net [pharmajournal.net]

- 8. pharmacyjournal.info [pharmacyjournal.info]

- 9. ovid.com [ovid.com]

- 10. scribd.com [scribd.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Absorption Spectroscopic Determination of Solubility of Alloxazine in Aqueous Solutions [scirp.org]

- 14. scirp.org [scirp.org]

- 15. spiral.imperial.ac.uk [spiral.imperial.ac.uk]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. Crystal structure of 3-chloro-N-(2-nitrophenyl)benzamide - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Crystal structure of 3-chloro-N-(2-nitro-phen-yl)benzamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Thermodynamic modeling of activity coefficient and prediction of solubility: Part 1. Predictive models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Thermal Stability and Decomposition of 2-Chloro-3-nitrobenzamide

This guide provides a comprehensive technical overview of the thermal stability and decomposition profile of 2-Chloro-3-nitrobenzamide. Designed for researchers, scientists, and professionals in drug development and chemical synthesis, this document synthesizes theoretical knowledge with practical, field-proven methodologies for thermal hazard assessment. Given the limited publicly available experimental data on this specific molecule, this guide establishes a predictive framework based on the well-documented behavior of structurally related nitroaromatic compounds and provides a robust experimental blueprint for its empirical investigation.

Introduction: The Imperative of Thermal Stability in Drug Development

This compound is a substituted aromatic amide with potential applications as a versatile intermediate in the synthesis of pharmaceuticals and other fine chemicals. The presence of both a nitro group and a chloro-substituent on the benzamide scaffold suggests a molecule with significant synthetic utility. However, these same functional groups are energetic and can contribute to thermal instability. A thorough understanding of a compound's thermal behavior is paramount in drug development for ensuring safety during synthesis, purification, handling, and storage, and for defining stable formulation conditions. Nitroaromatic compounds, in particular, are known for their potential to undergo exothermic decomposition, which, if not properly understood and controlled, can lead to runaway reactions.[1]

This guide will therefore elucidate the predicted thermal characteristics of this compound, propose its likely decomposition pathways, and provide detailed, validated protocols for its comprehensive thermal analysis using standard techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

Physicochemical Properties and Molecular Structure

The thermal stability of a molecule is intrinsically linked to its structure and physical properties.

Molecular Structure:

The structure of this compound, characterized by a benzamide core with a chlorine atom at the 2-position and a nitro group at the 3-position, dictates its reactivity.

Caption: Molecular Structure of this compound.

Predicted Physicochemical Properties:

| Property | Predicted Value/Characteristic | Rationale |

| Molecular Formula | C₇H₅ClN₂O₃ | Based on molecular structure. |

| Molecular Weight | 200.58 g/mol | Calculated from the molecular formula. |

| Appearance | Likely a crystalline solid | Typical for substituted benzamides. |

| Melting Point | Expected to be in the range of 150-200 °C | Based on melting points of similar compounds like 2-Chloro-3-nitrobenzoic acid (183-187 °C). |

| Solubility | Sparingly soluble in water, soluble in organic solvents like ethanol, acetone, and DMSO. | The amide and nitro groups can participate in hydrogen bonding, but the overall aromatic character and the chloro-substituent reduce aqueous solubility. |

| Thermal Hazard | Potential for exothermic decomposition at elevated temperatures. | The presence of the nitro group is a strong indicator of energetic properties.[1] |

Proposed Thermal Decomposition Pathway

The thermal decomposition of nitroaromatic compounds can be complex. For this compound, the decomposition is likely initiated by the cleavage of the C-NO₂ bond, which is often the weakest bond in such molecules.[1] Subsequent reactions could involve intramolecular rearrangements and the release of gaseous products.

Caption: Proposed Thermal Decomposition Pathway for this compound.

A plausible decomposition mechanism involves:

-

Initiation: Homolytic cleavage of the C-NO₂ bond to form a benzoyl radical and nitrogen dioxide (NO₂).

-

Propagation: The highly reactive radical species can then trigger a cascade of further reactions, including the abstraction of hydrogen atoms and the breakdown of the aromatic ring.

-

Fragmentation: The amide and chloro-substituents will also fragment, leading to the formation of a variety of gaseous products, including oxides of nitrogen (NOx), carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen chloride (HCl).

-

Termination: The reaction concludes with the formation of a stable char residue.

Experimental Protocols for Thermal Analysis

A multi-technique approach is essential for a comprehensive assessment of thermal stability. The following protocols for Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are recommended.

Caption: Experimental Workflow for Thermal Analysis.

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point, onset temperature of decomposition, and the heat of decomposition (ΔHd). DSC is a primary screening tool for identifying exothermic events.[2]

Methodology:

-

Instrument Calibration: Calibrate the DSC instrument for temperature and heat flow using certified standards (e.g., indium).

-

Sample Preparation: Accurately weigh 1-3 mg of this compound into a hermetically sealed aluminum or gold-plated high-pressure crucible. The use of a high-pressure crucible is crucial to contain any gaseous decomposition products and obtain an accurate heat of decomposition.

-

Experimental Conditions:

-

Temperature Program: Heat the sample from ambient temperature (e.g., 25 °C) to a final temperature well above the expected decomposition (e.g., 400 °C).

-

Heating Rate: A standard heating rate of 10 °C/min is recommended for initial screening.[2] Slower heating rates (e.g., 2-5 °C/min) can be used for better resolution of thermal events.

-

Atmosphere: Purge the DSC cell with an inert gas, such as nitrogen or argon, at a constant flow rate (e.g., 50 mL/min) to prevent oxidative degradation.

-

-

Data Analysis:

-

Identify the endothermic peak corresponding to the melting of the sample. The peak minimum is typically taken as the melting point (Tm).

-

Identify the exothermic peak(s) corresponding to decomposition.

-

Determine the onset temperature of decomposition (Tonset) using the tangential baseline method.

-

Integrate the area under the exothermic peak to calculate the heat of decomposition (ΔHd) in J/g.

-

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature at which the sample begins to lose mass and the kinetics of this mass loss. TGA complements DSC by confirming that an exothermic event is associated with decomposition.

Methodology:

-

Instrument Calibration: Calibrate the TGA instrument for mass and temperature.

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into an open ceramic or aluminum crucible.

-

Experimental Conditions:

-

Temperature Program: Heat the sample from ambient temperature to a final temperature where no further mass loss is observed (e.g., 600 °C).

-

Heating Rate: A heating rate of 10 °C/min is standard.

-

Atmosphere: Purge the TGA furnace with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 50 mL/min).

-

-

Data Analysis:

-

Analyze the TGA curve (mass vs. temperature) to determine the onset temperature of mass loss.

-

Analyze the derivative thermogravimetric (DTG) curve (rate of mass loss vs. temperature) to identify the temperature of the maximum rate of mass loss (Tmax).

-

Determine the percentage of residual mass at the end of the experiment.

-

Predicted Thermal Data and Interpretation

Based on the analysis of similar nitroaromatic compounds, the following is a summary of the expected thermal data for this compound.

| Parameter | Analytical Technique | Predicted Value | Interpretation |

| Melting Point (Tm) | DSC | ~170 °C | A sharp endothermic peak indicating the transition from solid to liquid. |

| Onset of Decomposition (Tonset) | DSC | 200 - 250 °C | The temperature at which the exothermic decomposition begins. A lower Tonset suggests lower thermal stability. |

| Heat of Decomposition (ΔHd) | DSC | > 500 J/g | A significant exothermic event. Values exceeding several hundred J/g are indicative of a high thermal hazard potential.[3] |

| Onset of Mass Loss | TGA | 200 - 250 °C | Should correlate with the DSC Tonset, confirming that the exotherm is due to decomposition. |

| Temperature of Max. Mass Loss Rate (Tmax) | TGA (DTG) | 250 - 300 °C | The temperature at which the decomposition reaction is most rapid. |

| Residual Mass | TGA | < 20% | A low residual mass indicates that the decomposition is nearly complete, with the majority of the compound converted to volatile products. |

Safety Considerations and Best Practices

The predicted thermal profile of this compound warrants careful handling and storage procedures.

-

Storage: Store in a cool, dry, and well-ventilated area, away from heat sources and incompatible materials such as strong oxidizing agents and bases.[4]

-

Handling: Use appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid creating dust. Handle in a well-ventilated fume hood.

-

Scale-up: The exothermic nature of the decomposition means that caution should be exercised during process scale-up. A more detailed thermal hazard assessment, potentially including Accelerating Rate Calorimetry (ARC), is recommended before handling large quantities.

Conclusion

While direct experimental data on the thermal stability of this compound is limited, a comprehensive analysis of its molecular structure and the behavior of related nitroaromatic compounds allows for a robust predictive assessment. It is anticipated that this compound is a thermally sensitive compound with a significant potential for exothermic decomposition at elevated temperatures. The experimental protocols detailed in this guide provide a clear and scientifically rigorous framework for the empirical determination of its thermal properties. Such an investigation is a critical step in ensuring the safe handling, storage, and application of this valuable chemical intermediate in research and development.

References

- ResearchGate. (n.d.). Investigation of thermal stability of some nitroaromatic derivatives by dsc.

- Muşuc, A. M., Rîzuş, D., & Oancea, D. (n.d.). INVESTIGATION OF THERMAL STABILITY OF SOME NITROAROMATIC DERIVATIVES BY DSC. Department of Physical Chemistry.

- PubMed. (2011). Thermal hazard assessment of nitrobenzene/dinitrobenzene mixtures.

- ACS Publications. (2021). Thermal Stability Evaluation of Nitroalkanes with Differential Scanning Calorimetry. Organic Process Research & Development.

- PubChem. (n.d.). 2-chloro-N-(3-nitrophenyl)benzamide.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Synthesis and Applications of 2-Chloro-3-nitrobenzoic Acid: A Chemical Industry Staple.

- PubChem. (n.d.). 2-Chloro-3-nitrobenzoic acid.

- PubMed. (2019). Thermal stability and detonation character of nitro-substituted derivatives of imidazole.

- PubChem. (n.d.). 2-Chloro-3-nitrobenzaldehyde.

- SciELO. (n.d.). Analysis of thermal decomposition kinetics and thermal hazard assessment of nitrobenzoic acid isomers by dsc and thermogravimetric method.

Sources

A Technical Guide to the Potential Biological Activities of 2-Chloro-3-nitrobenzamide Derivatives: A Scaffold for Drug Discovery

Executive Summary

The 2-chloro-3-nitrobenzamide scaffold represents a compelling starting point in medicinal chemistry, integrating several functional groups known to impart significant biological activity. The benzamide core is a common feature in a multitude of therapeutic agents, while the chloro and nitro substituents offer unique electronic and reactive properties that can be exploited for targeted drug design. Specifically, the chloroacetyl moiety, a common modification, serves as a reactive handle for covalent modification of biological targets, and the nitro group's electron-withdrawing nature can influence molecular interactions and offers potential for bioreductive activation.[1][2]

A comprehensive review of the current scientific literature reveals a notable gap in direct experimental data for this compound and its immediate derivatives.[3][4] This guide, therefore, serves as a foundational whitepaper for researchers, scientists, and drug development professionals. By analyzing the activities of structurally related compounds, we will construct a scientifically rigorous framework of postulated biological activities, potential mechanisms of action, and detailed experimental protocols to guide future investigation into this promising class of molecules. Our exploration will focus on three primary areas of therapeutic potential: oncology, infectious diseases, and inflammatory disorders.

Chapter 1: The this compound Scaffold: Synthesis and Derivatization

Rationale for Investigation

The rationale for investigating this compound derivatives is rooted in the principle of chemical scaffolding and functional group contribution.

-

The Benzamide Core: A privileged structure in drug discovery, found in drugs with diverse activities, including anti-cancer and anti-inflammatory agents.[1][5]

-

The Chloroacetyl Group: This group, particularly in derivatives like N-(2-chloroacetyl)-3-nitrobenzamide, is a key reactive moiety. It is an electrophilic site that can readily undergo nucleophilic substitution, allowing for the facile synthesis of large compound libraries.[1] More importantly, it can act as an alkylating agent, forming covalent bonds with nucleophilic residues (e.g., cysteine, histidine) in the active sites of enzymes or proteins, leading to irreversible inhibition.[2]

-

The Nitro Group: As a strong electron-withdrawing group, its position on the aromatic ring significantly influences the molecule's overall electronic properties and reactivity.[4] Furthermore, the nitro group is a known pharmacophore in antimicrobial and anticancer agents, often acting as a prodrug element that can be reduced by cellular nitroreductases—enzymes often overexpressed in hypoxic tumor environments or within certain microbes—to generate cytotoxic reactive nitrogen species.[2][6]

General Synthesis and Derivatization Strategy

The synthesis of a diverse library of this compound derivatives can be approached through a straightforward and robust synthetic workflow. The initial step involves the creation of a reactive intermediate, such as N-(2-chloroacetyl)-3-nitrobenzamide, which then serves as a versatile building block for further modification.[1]

Experimental Protocol 1: Synthesis of N-(2-chloroacetyl)-3-nitrobenzamide Intermediate

Causality: This protocol outlines the acylation of 3-nitroaniline. The use of an anhydrous solvent and an inert atmosphere is critical to prevent hydrolysis of the highly reactive chloroacetyl chloride. A non-nucleophilic base is added to neutralize the HCl byproduct generated during the reaction, driving the equilibrium towards the product.[1]

-

Dissolution: In a round-bottom flask under an inert nitrogen atmosphere, dissolve 3-nitroaniline (1 equivalent) in anhydrous dichloromethane (DCM).

-

Cooling: Cool the solution to 0°C using an ice bath to control the exothermic reaction.

-

Base Addition: Add triethylamine (1.1 equivalents) to the solution and stir for 15 minutes.

-

Acylation: Slowly add a solution of chloroacetyl chloride (1.1 equivalents) in anhydrous DCM to the reaction mixture, maintaining the temperature at 0°C.

-

Reaction: Allow the mixture to warm to room temperature and stir for 4-6 hours, monitoring progress with Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude product by recrystallization from an ethanol/water mixture to yield N-(2-chloroacetyl)-3-nitrobenzamide.[1]

Chapter 2: Postulated Anticancer Activity

While no direct studies exist for the title compound, the functional groups present in its derivatives suggest a strong potential for anticancer activity, likely through a multi-pronged mechanism involving covalent inhibition, apoptosis induction, and cell cycle disruption.[6]

Postulated Mechanisms of Action

-

Covalent Enzyme Inhibition: The chloroacetyl group can act as an alkylating agent, forming covalent bonds with nucleophilic residues in enzyme active sites, leading to irreversible inhibition.[2] This is a proven strategy for increasing drug potency and duration of action. Potential targets could include kinases or metabolic enzymes crucial for cancer cell survival.

-

Induction of Apoptosis: Many N-substituted benzamides are known to trigger programmed cell death.[6] This could occur via the intrinsic (mitochondrial) pathway, initiated by cellular stress, or extrinsic pathways.

-

Cell Cycle Arrest: By interfering with the machinery of cell division, these compounds could induce arrest at key checkpoints (e.g., G1 or G2/M), thereby preventing cancer cell proliferation.[6]

A Framework for In Vitro Anticancer Evaluation

A logical, tiered approach is necessary to efficiently screen and characterize the anticancer potential of newly synthesized derivatives.

Experimental Protocol 2: Cell Viability Assessment (MTT Assay)

Causality: This assay provides a quantitative measure of cell viability. Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells, allowing for the calculation of an IC50 value (the concentration of compound required to inhibit cell growth by 50%).[6]

-

Cell Seeding: Seed cancer cells (e.g., HCT-116 colon cancer cells) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow attachment.

-

Compound Treatment: Prepare serial dilutions of the test compound in complete culture medium and add them to the wells. Include a vehicle control (e.g., DMSO) and a positive control. Incubate for 48-72 hours.

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

-

Measurement: Read the absorbance at 570 nm using a microplate reader. Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[6]

Chapter 3: Potential Antimicrobial Activity

The combination of a nitro group and a halogenated aromatic ring is a well-established motif in antimicrobial drug discovery. Therefore, it is highly probable that derivatives of this compound will exhibit antimicrobial properties.

Postulated Mechanism of Action

The primary proposed mechanism for nitroaromatic antimicrobial agents involves the intracellular reduction of the nitro group.[2]

-

Entry & Activation: The compound enters the microbial cell.

-

Reduction: Microbial nitroreductases reduce the nitro group (NO₂) to highly reactive intermediates, such as nitroso (NO) and hydroxylamino (NHOH) species, and ultimately to a nitro radical anion.

-

Cellular Damage: These reactive nitrogen species are cytotoxic. They can cause widespread damage to cellular macromolecules, including DNA (strand breaks), proteins (inactivation), and lipids, leading to cell death.[2]

This mechanism is particularly effective against anaerobic or microaerophilic organisms and certain bacteria that possess high levels of nitroreductase activity.

Comparative Data from Structurally Related Compounds

Studies on related nitrobenzamide derivatives have demonstrated potent activity, particularly against Mycobacterium tuberculosis. The position of the nitro group and the lipophilicity of substituents are critical determinants of efficacy.

| Compound ID | Substitution Pattern | N-Alkyl Chain | MIC (µg/mL) vs. M. tuberculosis H37Rv | Reference |

| 11 | 3,5-Dinitro | C10 | 0.016 | [7] |

| 12 | 3,5-Dinitro | C12 | 0.016 | [7] |

| 18 | 3-Nitro-5-trifluoromethyl | C12 | 0.016 | [7] |

| 3 | 4-Nitro | C12 | >128 | [7] |

| Isoniazid | Standard Drug | N/A | 0.03 | [7] |

Insight: The data clearly shows that 3,5-disubstitution with electron-withdrawing groups results in highly potent compounds, orders of magnitude more effective than a single 4-nitro substitution. This provides a strong rationale for exploring substitutions on the this compound ring to enhance activity.[7]

Experimental Protocol 3: Antimycobacterial Susceptibility Testing (MABA)

Causality: The Microplate Alamar Blue Assay (MABA) is a colorimetric method used to determine the Minimum Inhibitory Concentration (MIC) of a compound. The Alamar Blue indicator turns from blue (resazurin) to pink (resorufin) in the presence of metabolically active (i.e., growing) bacteria. The MIC is the lowest compound concentration that prevents this color change, indicating growth inhibition.[7]

-

Compound Preparation: Prepare serial dilutions of the test compounds in a 96-well microplate using Middlebrook 7H9 broth.

-

Inoculum Preparation: Grow Mycobacterium tuberculosis H37Rv to mid-log phase and dilute to a standardized concentration.

-

Inoculation: Add the bacterial inoculum to each well of the microplate. Include a drug-free growth control and a sterile control.

-

Incubation: Seal the plates and incubate at 37°C for 5-7 days.

-

Indicator Addition: Add a mixture of Alamar Blue reagent and Tween 80 to each well.

-

Re-incubation: Re-incubate the plates for 24 hours.

-

Data Analysis: Determine the MIC by visually identifying the lowest compound concentration that remains blue.[7]

Chapter 4: Potential Anti-inflammatory Activity

Benzamide derivatives have been widely investigated for their anti-inflammatory properties.[5][8] The mechanism often involves the modulation of key signaling pathways that regulate the expression of pro-inflammatory mediators.

Postulated Mechanism of Action

A primary target for anti-inflammatory drugs is the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. In resting cells, NF-κB is held inactive in the cytoplasm. Upon stimulation by inflammatory signals, a cascade is initiated that leads to the activation of NF-κB, which then translocates to the nucleus and drives the transcription of pro-inflammatory genes, including cytokines like TNF-α and IL-6. Benzamide derivatives may inhibit this pathway, possibly by interfering with upstream kinases or other regulatory proteins.[1][5]

Experimental Protocol 4: In Vitro Anti-inflammatory Screening (Albumin Denaturation Assay)

Causality: Protein denaturation is a well-documented cause of inflammation. This assay uses the heat-induced denaturation of bovine serum albumin (BSA) as a model system. A compound with anti-inflammatory activity will inhibit this denaturation, which can be quantified spectrophotometrically. This serves as a rapid and cost-effective preliminary screen.[9]

-

Reaction Mixture: Prepare a reaction mixture containing 0.2 mL of the test compound at various concentrations, 2.8 mL of phosphate-buffered saline (PBS, pH 6.4), and 0.2 mL of BSA solution (5% w/v). A control group consists of the same mixture without the test compound.

-

Incubation: Incubate all samples at 37°C for 20 minutes.

-

Denaturation: Induce denaturation by heating the samples at 70°C for 10 minutes.

-

Cooling: Cool the samples to room temperature.

-

Measurement: Measure the turbidity of the samples spectrophotometrically at 660 nm.

-

Calculation: Calculate the percentage inhibition of denaturation using the formula: % Inhibition = [1 - (Absorbance of Test / Absorbance of Control)] * 100

Chapter 5: Conclusion and Future Directions

The this compound scaffold, while underexplored, holds considerable promise for the development of novel therapeutic agents. By leveraging insights from structurally analogous compounds, this guide has outlined credible hypotheses for its potential anticancer, antimicrobial, and anti-inflammatory activities. The presence of a reactive chloroacetyl handle and a bioreducible nitro group provides a strong foundation for a multi-faceted mechanism of action.

The path forward requires rigorous experimental validation. The synthesis of a focused library of derivatives, followed by the systematic application of the screening protocols detailed herein, will be essential to unlock the true potential of this scaffold. Future work should aim to:

-

Synthesize and Characterize a diverse library of this compound derivatives to explore structure-activity relationships (SAR).

-

Conduct High-Throughput Screening using the in vitro assays described to identify initial hit compounds in each therapeutic area.

-

Elucidate Specific Molecular Targets for the most promising lead compounds to confirm the postulated mechanisms of action.

-

Advance Leads to in vivo models to assess efficacy, pharmacokinetics, and safety profiles.

This foundational guide provides the strategic framework and technical methodologies necessary to embark on the exciting exploration of this compound derivatives as a new frontier in drug discovery.

References

- 2-Chloro-3-nitro-5-(trifluoromethyl)

- From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Gener

- Synthesis And Anti-Inflammatory Activity of Some New 2- Chloro-3-[3-(6-Nitro-1H-Benzimidazol-2-Yl)

- Antimicrobial Activity of N-(3-Chloro-2-aryl-4-oxoazetidin-1-yl)

- Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones - NIH. [Link]

- The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC. [Link]

- Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Deriv

- Synthesis of Novel Anti-Inflammatory Benzamide Derivatives Utilizing Non-Catalyst and Non-Solvent Smiles Rearrangements - IJPPR. [Link]

- Newly discovered anti-inflammatory properties of the benzamides and nicotinamides - PubMed. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Newly discovered anti-inflammatory properties of the benzamides and nicotinamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 9. researchgate.net [researchgate.net]

The Strategic Utility of 2-Chloro-3-nitrobenzamide in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Versatile Scaffold

In the landscape of contemporary drug discovery, the strategic selection of molecular building blocks is paramount to the efficient construction of novel therapeutic agents. 2-Chloro-3-nitrobenzamide, a seemingly unassuming substituted benzene derivative, emerges as a scaffold of significant interest due to the orthogonal reactivity of its constituent functional groups. The interplay between the electron-withdrawing nitro and chloro substituents and the synthetically versatile amide moiety provides a platform for the generation of complex molecular architectures. This guide delineates the synthesis, physicochemical properties, and key applications of this compound, with a particular focus on its role as a precursor to clinically significant antitubercular agents. By examining the causality behind its synthetic utility, we aim to provide researchers with actionable insights into leveraging this building block for the development of next-generation therapeutics.

Physicochemical Characteristics

A thorough understanding of a building block's physical and chemical properties is essential for its effective application in synthesis. The key physicochemical data for this compound are summarized below.

| Property | Value | Source |

| CAS Number | 117054-76-9 | |

| Molecular Formula | C₇H₅ClN₂O₃ | |

| Molecular Weight | 200.58 g/mol | |

| Appearance | Off-white to white solid | |

| Melting Point | 143 to 147 °C | |

| Boiling Point (Predicted) | 302.0 ± 27.0 °C at 760 Torr | |

| Density (Predicted) | 1.520 ± 0.06 g/cm³ |

Synthesis of the Building Block: From Carboxylic Acid to Amide

The most direct and common route to this compound is through the amidation of its corresponding carboxylic acid, 2-chloro-3-nitrobenzoic acid. This two-step process first involves the activation of the carboxylic acid, typically by conversion to an acid chloride, followed by reaction with an ammonia source. This approach is widely adopted for its high efficiency and reliability.[1]

Experimental Protocol: Synthesis of 2-Chloro-3-nitro-5-(trifluoromethyl)benzamide

Step 1: Activation of the Carboxylic Acid

-

To a solution of 2-chloro-3-nitro-5-(trifluoromethyl)benzoic acid (1 equivalent) in a suitable aprotic solvent (e.g., toluene), add thionyl chloride (SOCl₂) (typically 2-3 equivalents).

-

Heat the reaction mixture to reflux (approximately 80-110°C) for 2-3 hours. The progress of the reaction can be monitored by the cessation of gas evolution (HCl and SO₂).

-

After completion, allow the mixture to cool to room temperature and remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator. The resulting crude acid chloride is typically used in the next step without further purification.

Step 2: Amidation

-

Cool the flask containing the crude 2-chloro-3-nitro-5-(trifluoromethyl)benzoyl chloride in an ice bath.

-

Slowly and carefully add concentrated ammonium hydroxide solution with vigorous stirring. This reaction is exothermic and should be performed in a well-ventilated fume hood.

-

Continue stirring the mixture in the ice bath for 30-60 minutes to ensure complete reaction.

-